3-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]propanenitrile
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Overview
Description
3-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfonyl]propanenitrile is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocyclic compounds known for their diverse biological and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfonyl]propanenitrile typically involves the reaction of phenylhydrazine with carbon disulfide and potassium cyanide in the presence of an acid catalyst. The reaction proceeds through the formation of a phenylhydrazine derivative, which is then cyclized to form the tetrazole ring.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfonyl]propanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted tetrazoles.
Scientific Research Applications
Chemistry: In chemistry, 3-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfonyl]propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: In the medical field, tetrazole derivatives are explored for their therapeutic properties. They have been investigated for their anti-inflammatory, analgesic, and antipyretic effects.
Industry: The compound is also used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfonyl]propanenitrile exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: This compound is structurally similar but lacks the sulfonyl group.
Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate: Another tetrazole derivative with additional functional groups.
Properties
Molecular Formula |
C10H9N5O2S |
---|---|
Molecular Weight |
263.28 g/mol |
IUPAC Name |
3-(1-phenyltetrazol-5-yl)sulfonylpropanenitrile |
InChI |
InChI=1S/C10H9N5O2S/c11-7-4-8-18(16,17)10-12-13-14-15(10)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 |
InChI Key |
NSDKNMSBULTPIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC#N |
Origin of Product |
United States |
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